molecular formula C11H15N3 B1436203 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1692516-25-8

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B1436203
CAS No.: 1692516-25-8
M. Wt: 189.26 g/mol
InChI Key: AFGNXUOPHQALPJ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chemistry and Synthesis of Heterocycles

The compound 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene, belonging to the pyrazole class, shows significant potential as a building block in the synthesis of heterocyclic compounds. This class of compounds, including pyrazoles, is used extensively as synthons in organic chemistry for the development of biologically active compounds. They have been found to possess a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015). Pyrazoles are also significant in the synthesis of dyes and other heterocycles due to their unique reactivity (Gomaa & Ali, 2020).

2. Pharmacological Applications

This compound and its derivatives exhibit a wide spectrum of biological activities. Particularly, methyl substituted pyrazoles have been recognized as potent medicinal scaffolds showing significant effects in various domains of medicinal chemistry. The literature highlights their application in fields such as antimicrobial, anticancer, anti-inflammatory, and antiviral drug design. The importance of pyrazole scaffolds in the development of anti-inflammatory and antiviral drugs is noteworthy, with these compounds showing promise against targets like HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. The combination of pyrazole with other pharmacophores in molecules is instrumental in developing novel therapeutic agents (Karati et al., 2022).

3. Biological Activities and Therapeutic Targets

The compound's derivatives have been shown to have extensive biological functions. They are potent as antimicrobial, anticancer, and antimalarial therapeutic agents against multiple targets like DNA gyrase, topoisomerase IV, Hsp90, and several kinase enzymes. The structural diversity and potential of pyrazoles in biological applications are remarkable, making them a focal point of interest for researchers in pharmaceutical and medicinal chemistry (Karati et al., 2022).

4. Microwave-Assisted Synthesis and Applications

The use of microwave energy in the synthesis of heterocyclic systems, including pyrazoles, has been recognized for its advantages such as cleaner chemistry, reduced reaction times, improved yield efficiency, product quality, and safety. This method aligns with environmentally friendly techniques and allows for high yields of products at reduced energy costs. The relevance of microwave-assisted synthesis in creating five-membered azaheterocyclic systems, of which pyrazoles are a part, highlights the importance of this approach in pharmaceutical and medicinal chemistry (Sakhuja et al., 2012).

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-14-11(4-5-12-14)8-6-9-2-3-10(7-8)13-9/h4-6,9-10,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGNXUOPHQALPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC3CCC(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Reactant of Route 2
Reactant of Route 2
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Reactant of Route 3
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Reactant of Route 4
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Reactant of Route 5
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Reactant of Route 6
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene

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